2-(4,4-Difluoropiperidin-1-yl)quinoxaline
Description
Historical Perspectives and Evolution of Quinoxaline (B1680401) Chemistry in Academic Inquiry
The journey of quinoxaline chemistry began in the late 19th century. The first synthesis of a quinoxaline derivative is credited to Körner and Hinsberg in 1884, who achieved this through the condensation of ortho-phenylenediamine with a 1,2-dicarbonyl compound. This foundational reaction has remained a cornerstone of quinoxaline synthesis, though it has been significantly refined over the decades. Early research laid the groundwork for understanding the fundamental reactivity and properties of the quinoxaline scaffold. As synthetic methodologies advanced in the 20th and 21st centuries, so too did the ability of chemists to create a vast library of substituted quinoxalines, leading to the discovery of their wide-ranging applications. The evolution of this field has seen a shift from classical synthetic methods to the development of more efficient, sustainable, and "green" chemical processes.
Significance of the Quinoxaline Scaffold in Contemporary Medicinal Chemistry and Organic Synthesis Research
The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous quinoxaline derivatives with a broad spectrum of pharmacological activities. johnshopkins.eduscispace.comnih.govmdpi.com Research has demonstrated their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial agents. nih.govmdpi.comsapub.org The ability to readily modify the quinoxaline core allows for the fine-tuning of a compound's biological activity, making it a highly attractive target for drug discovery programs. johnshopkins.edu
In the realm of organic synthesis, quinoxalines serve as important building blocks for the creation of more complex molecules. researchgate.net Their utility extends beyond medicine into materials science, where they have been investigated for applications in dyes, organic light-emitting diodes (OLEDs), and fluorescent materials. researchgate.netmdpi.com The rich chemistry of the quinoxaline ring system continues to be an active area of research, with new synthetic methods and applications being continually developed. researchgate.net
Table 1: Selected Biological Activities of Quinoxaline Derivatives
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibition of cancer cell growth through various mechanisms. scispace.comsapub.org |
| Antibacterial | Efficacy against a range of bacterial strains. sapub.org |
| Antiviral | Inhibition of viral replication. sapub.org |
| Antifungal | Activity against fungal pathogens. sapub.org |
| Anti-inflammatory | Reduction of inflammation. johnshopkins.edu |
| Antimalarial | Efficacy against the parasites that cause malaria. sapub.org |
Overview of the Chemical Compound 2-(4,4-Difluoropiperidin-1-yl)quinoxaline within the Quinoxaline Class
The specific compound, this compound, represents a modern iteration of quinoxaline chemistry, incorporating a difluorinated piperidine (B6355638) moiety. While extensive public research on this particular molecule is not widely available, its structure suggests a focus on leveraging the known properties of the quinoxaline core and augmenting them with the unique characteristics of fluorine substitution.
The synthesis of such a compound would likely involve the reaction of a reactive quinoxaline precursor, such as 2-chloroquinoxaline (B48734), with 4,4-difluoropiperidine (B1302736). This type of nucleophilic aromatic substitution is a common strategy for introducing amine-containing side chains onto the quinoxaline scaffold.
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The difluoropiperidine group in this compound is therefore expected to modulate the pharmacokinetic and pharmacodynamic properties of the parent quinoxaline structure. Although detailed research findings and specific data tables for this compound are not prevalent in publicly accessible scientific literature, its chemical architecture places it firmly within the class of quinoxaline derivatives with potential applications in drug discovery and development. Further investigation into its synthesis, properties, and biological activity is warranted to fully understand its place within the broader landscape of quinoxaline chemistry.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Quinoxaline |
| ortho-phenylenediamine |
| 2-chloroquinoxaline |
Structure
3D Structure
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3/c14-13(15)5-7-18(8-6-13)12-9-16-10-3-1-2-4-11(10)17-12/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXCEZDYYUQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 2 4,4 Difluoropiperidin 1 Yl Quinoxaline and Analogues
Fundamental Principles of Quinoxaline (B1680401) SAR in Biological Systems
Quinoxaline, a fused system of benzene (B151609) and pyrazine (B50134) rings, serves as a versatile scaffold capable of interacting with a multitude of biological targets. nih.govresearchgate.net The nitrogen atoms in the pyrazine ring are key to its electronic properties and can act as hydrogen bond acceptors, a crucial interaction in many ligand-receptor binding events. The aromatic nature of the quinoxaline ring system allows for π-π stacking and hydrophobic interactions with amino acid residues within a protein's binding pocket. researchgate.net
Influence of the Piperidine (B6355638) Ring and Fluorination on Bioactivity
The incorporation of a piperidine ring at the 2-position of the quinoxaline scaffold introduces a three-dimensional element that can significantly influence ligand-receptor interactions. nih.gov Furthermore, the addition of fluorine atoms to the piperidine moiety imparts unique electronic and conformational properties.
Conformational Analysis and its Impact on Ligand-Receptor Interactions
The piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. This conformational preference dictates the spatial orientation of its substituents and, consequently, how the entire molecule presents itself to a biological target. The specific conformation of the piperidine ring can be critical for achieving an optimal fit within a receptor's binding site. nih.gov
The introduction of gem-difluoro substitution at the 4-position of the piperidine ring, as in 2-(4,4-Difluoropiperidin-1-yl)quinoxaline, can have a pronounced effect on its conformational behavior. The C-F bonds are highly polarized and can engage in dipole-dipole interactions and weak hydrogen bonds, potentially stabilizing certain conformations over others. nih.gov This conformational locking can pre-organize the molecule into a bioactive conformation, thereby enhancing its binding affinity.
Electronic Effects of Fluorine Substitution on Molecular Recognition
Fluorine is the most electronegative element, and its incorporation into organic molecules can dramatically alter their electronic properties. researchgate.net The strong electron-withdrawing nature of the two fluorine atoms in the 4,4-difluoropiperidine (B1302736) moiety can have several important consequences for molecular recognition.
Firstly, the fluorine atoms can lower the pKa of the piperidine nitrogen, making it less basic. This can affect the ionization state of the molecule at physiological pH and influence its ability to form ionic interactions with the receptor. Secondly, the C-F bond can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target. Lastly, the introduction of fluorine can block metabolic pathways, increasing the molecule's metabolic stability and bioavailability, which are important considerations in drug design.
Structural Modifications and Their Biological Implications
The systematic modification of the this compound structure can provide valuable insights into its SAR and lead to the development of analogues with improved biological profiles.
Systematic Substituent Effects on Target Modulation
The effect of various substituents on the quinoxaline and piperidine rings can be systematically studied to understand their impact on biological activity. For example, adding electron-donating or electron-withdrawing groups to the quinoxaline ring can modulate the electronic properties of the entire molecule and affect its interaction with the target. mdpi.com
Similarly, modifications to the piperidine ring, such as altering the position and number of fluorine atoms or introducing other substituents, can provide a deeper understanding of the steric and electronic requirements for optimal activity. The following table summarizes hypothetical SAR data based on known principles for analogues of this compound, illustrating the potential impact of such modifications.
| Compound | R1 (Quinoxaline) | R2 (Piperidine) | Relative Potency | Key Observations |
|---|---|---|---|---|
| Analog 1 | H | 4,4-di-F | 1.0 | Reference compound. |
| Analog 2 | 6-Cl | 4,4-di-F | 1.5 | Electron-withdrawing group on quinoxaline may enhance activity. |
| Analog 3 | 6-OCH3 | 4,4-di-F | 0.7 | Electron-donating group on quinoxaline may decrease activity. |
| Analog 4 | H | 4-F | 0.8 | Single fluorine may have a different conformational and electronic effect. |
| Analog 5 | H | H | 0.5 | Absence of fluorine significantly reduces potency, highlighting its importance. |
| Analog 6 | H | 3,3-di-F | 1.2 | Positional isomerization of fluorine atoms impacts activity. |
Stereochemical Considerations and Enantiomeric Activity
If a chiral center is introduced into the molecule, for example, by adding a substituent to the piperidine ring, it is crucial to consider the stereochemical implications. The two enantiomers of a chiral molecule can have vastly different biological activities, as they will interact differently with the chiral environment of a biological receptor.
For instance, if a methyl group were introduced at the 3-position of the piperidine ring, it would create two enantiomers, (R)- and (S)-2-(3-methyl-4,4-difluoropiperidin-1-yl)quinoxaline. It is highly probable that one enantiomer would exhibit significantly higher potency than the other due to a more favorable stereospecific interaction with the target. Therefore, the synthesis and biological evaluation of individual enantiomers are essential for a complete understanding of the SAR.
Comparative SAR Analysis with Other Quinoxaline Derivatives
The quinoxaline scaffold is a versatile pharmacophore that has been extensively studied for various therapeutic applications. The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring system.
Sirtuin 6 (Sirt6) has emerged as a promising therapeutic target for a range of diseases, and the development of potent and selective Sirt6 activators is an active area of research. Studies on pyrrolo[1,2-a]quinoxaline-based derivatives have shed light on the importance of the amino side chain in Sirt6 activation.
Research on a series of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives has demonstrated that the introduction of a functional hydrophilic side chain can significantly impact Sirt6 activation. nih.gov In one such study, compounds with various amino side chains were synthesized and evaluated for their ability to activate Sirt6.
A notable finding was that compounds bearing a 4-methylpiperazin-1-yl moiety exhibited potent Sirt6 activation. nih.gov Further exploration of different side chains linked to the terminal nitrogen of the piperazinyl group revealed that both the nature of the linker and the terminal group are crucial for activity.
The data suggests that the presence of a protonatable nitrogen in the side chain can form favorable interactions, such as π-cation interactions with key residues like Trp188 in the Sirt6 binding pocket, thereby stabilizing the compound in an extended binding pocket. nih.gov
While direct data on the 2-(4,4-Difluoropiperidin-1-yl) moiety is not available, we can infer its potential impact. The introduction of fluorine atoms onto the piperidine ring is known to alter the physicochemical properties of a molecule, such as its metabolic stability and membrane permeability. nih.gov Fluorine's high electronegativity can also influence the pKa of the piperidine nitrogen, which could in turn affect the strength of interactions within the Sirt6 binding site. nih.gov
| Compound | Side Chain | Activation Fold at 100 µM | Activation Fold at 30 µM |
|---|---|---|---|
| Analog 1 | 4-Methylpiperazin-1-yl | 4.62 | 2.44 |
| Analog 2 | 4-Acetylpiperazin-1-yl | 2.74 | Not Reported |
| Analog 3 | 4-Methylsulfonylpiperazin-1-yl | 3.63 | Not Reported |
| Analog 4 | Piperidin-1-yl | 1.53 | 1.16 |
| Analog 5 | Morpholino | 1.18 | 1.08 |
The quinoxaline scaffold is a prominent feature in many compounds developed for anticancer and antimicrobial applications. nih.govmdpi.com The SAR in these areas is diverse and highly dependent on the specific biological target.
Anticancer Research:
In the context of anticancer activity, substitutions at the 2- and 3-positions of the quinoxaline ring have been extensively explored. The introduction of various amino and heterocyclic side chains has been shown to be critical for cytotoxicity against cancer cell lines.
For instance, studies on 2-substituted quinoxaline derivatives have shown that the nature of the substituent significantly influences their anticancer potency. Derivatives with an NH-CO linker at the second position have demonstrated increased activity, whereas those with aliphatic linkers showed decreased activity. mdpi.com The electronic properties of substituents on attached aromatic rings also play a crucial role, with electron-donating groups sometimes increasing activity and electron-withdrawing groups decreasing it, depending on the specific series of compounds. mdpi.com
| Compound Series | Side Chain Type | Key SAR Findings | Example IC50 Values (µM) |
|---|---|---|---|
| N-(4-(quinoxalin-2-yl)amino)phenyl)benzamides | Substituted anilino | Introduction of a chloro group on the quinoxaline ring slightly improved activity. | 4.4 - 5.3 (HCT116, MCF-7) |
| Quinoxaline-hydrazones | Hydrazone | Essential for anticancer activity. | 0.81 - 2.91 (MCF-7, HepG2, HCT-116) |
| Quinoxaline-coumarin hybrids | Coumarin | Unsubstituted aromatic rings showed higher activity. | 55.75% growth inhibition (Melanoma) |
Antimicrobial Research:
In antimicrobial research, symmetrically and asymmetrically 2,3-disubstituted quinoxalines have been synthesized and evaluated. nih.gov The introduction of various nucleophiles at these positions has led to compounds with significant antibacterial and antifungal activity.
Interestingly, while some studies have shown that 4-trifluoromethylanilino, 4-hydroxyanilino, or phenylthio groups at the 2- and/or 3-positions contribute to good to moderate antibacterial activity, the presence of piperidino or morpholino groups at these positions has been reported to reduce antibacterial activity in certain series of compounds. nih.gov This highlights the nuanced and context-dependent nature of SAR in this field.
| Compound Series | Side Chain | Activity Profile | Key SAR Observation |
|---|---|---|---|
| 2,3-disubstituted quinoxalines | Piperidino | Reduced antibacterial activity | Compared to anilino or phenylthio groups |
| 2,3-disubstituted quinoxalines | Morpholino | Reduced antibacterial activity | Similar to piperidino substitution |
| Quinoxalinoxy benzaldehyde (B42025) derivatives | Substituted benziminomethyl | Highly active against Gram-positive and Gram-negative bacteria | Schiff base formation enhances activity |
Biological Activities and Mechanistic Investigations of 2 4,4 Difluoropiperidin 1 Yl Quinoxaline and Quinoxaline Scaffolds
Modulation of Specific Biological Targets
Sirtuin 6 (Sirt6) Activation Studies
In a fluorometric activity assay, this compound, which features the 4,4-difluoropiperidin-1-yl moiety, demonstrated a discernible activating effect on Sirt6, showing approximately a 2-fold activation at a concentration of 100 μM. nih.gov This finding is significant as Sirt6 activation has emerged as a promising therapeutic target for a variety of human diseases, including cancer, inflammation, and infectious diseases. nih.govnih.govutmb.edu The study that identified these pyrrolo[1,2-a]quinoxaline (B1220188) derivatives as Sirt6 activators also highlighted that some of these compounds strongly repressed LPS-induced proinflammatory cytokine and chemokine production. nih.govutmb.edu Furthermore, one of the lead compounds from this series significantly suppressed SARS-CoV-2 infection. nih.govutmb.edu
The research into this class of molecules suggests that the quinoxaline (B1680401) scaffold can serve as a valuable framework for the development of Sirt6 activators. nih.govnih.gov Docking studies on related compounds in the series indicated that interactions within a specific binding pocket of the Sirt6 enzyme are crucial for their activity. nih.govnih.gov Although the activity of compound 25 was less potent compared to other derivatives in the same study, its activity confirms that the inclusion of a 4,4-difluoropiperidin-1-yl group is compatible with Sirt6 activation. nih.gov
| Compound | Structure | Sirt6 Activation Fold (at 100 µM) | Reference |
|---|---|---|---|
| 4-(2-(4,4-Difluoropiperidin-1-yl)pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline (25) | Contains a 4,4-difluoropiperidin-1-yl moiety attached to a pyrrolo[1,2-a]quinoxaline scaffold | ~2 | nih.gov |
Potential as Inhibitors of Protein Kinases (e.g., IKKβ, EGFR, COX-2, Pim-1/2)
Direct research specifically investigating the inhibitory activity of 2-(4,4-Difluoropiperidin-1-yl)quinoxaline against protein kinases such as IKKβ, EGFR, COX-2, and Pim-1/2 has not been prominently reported in the available scientific literature. However, the broader class of quinoxaline derivatives has been extensively studied as a versatile scaffold for the development of various protein kinase inhibitors. ekb.eg
Epidermal Growth Factor Receptor (EGFR) Inhibition: Numerous quinoxaline derivatives have been synthesized and evaluated as inhibitors of EGFR, a key target in cancer therapy. ekb.eg For instance, certain imidazo[1,2-a]quinoxaline-based compounds have shown potent EGFR inhibitory activity, with IC50 values comparable to the established drug erlotinib. preprints.org Some quinoxalinone derivatives have also demonstrated inhibitory effects against mutated forms of EGFR. researchgate.net The general mechanism for many of these inhibitors involves competitive binding to the ATP-binding site of the EGFR kinase domain. ekb.eg
Cyclooxygenase-2 (COX-2) Inhibition: The quinoxaline scaffold has also been utilized to design dual inhibitors of EGFR and COX-2, which are important targets in both cancer and inflammation. google.comnih.gov Several novel quinoxaline derivatives have exhibited potent COX-2 inhibitory activity with good selectivity over the COX-1 isoform. google.comnih.gov
Pim Kinase Inhibition: Quinoxaline derivatives have been identified as potent inhibitors of Pim-1 and Pim-2 kinases, which are proto-oncogenic serine/threonine kinases implicated in various cancers. nih.gov Researchers have developed quinoxaline-2-carboxylic acid derivatives that act as dual Pim-1/2 inhibitors at submicromolar concentrations. ekb.egnih.gov Macrocyclic quinoxaline-pyrrolo-dihydropiperidinones have also been developed as potent, subnanomolar inhibitors of Pim-1 and -2. nih.gov
The following table summarizes the inhibitory activities of various quinoxaline derivatives against different protein kinases.
| Kinase Target | Quinoxaline Derivative Class | Reported Activity (IC50/EC50) | Reference |
|---|---|---|---|
| EGFR | Imidazo[1,2-a]quinoxalines | IC50 values as low as 193.18 nM | preprints.org |
| COX-2 | Quinoxaline-2-carbohydrazides | IC50 values in the range of 0.46-1.17 µM | google.com |
| Pim-1 | Quinoxaline-2-carboxylic acids | IC50 of 74 nM for a lead compound | nih.gov |
| Pim-1/2 | Macrocyclic quinoxaline-pyrrolo-dihydropiperidinones | Subnanomolar inhibition | nih.gov |
Interactions with Nucleic Acids and Topoisomerase Inhibition
There is no specific information available regarding the interaction of this compound with nucleic acids or its potential to inhibit topoisomerase enzymes. However, the quinoxaline scaffold is a well-established DNA-interacting motif and a basis for the design of topoisomerase inhibitors. nih.gov
Quinoxaline derivatives can interact with DNA through various modes, with intercalation being a prominent mechanism. nih.govchalmers.se This involves the insertion of the planar quinoxaline ring system between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. Some quinoxaline-containing antibiotics, for example, are known to bind to DNA via bifunctional intercalation. nih.gov The specificity of this binding can be influenced by the substituents on the quinoxaline ring. nih.gov
Furthermore, several studies have reported the development of quinoxaline derivatives as potent topoisomerase inhibitors, particularly topoisomerase II. nih.govnih.gov These enzymes are crucial for managing DNA topology during cellular processes, and their inhibition can lead to the accumulation of DNA strand breaks and subsequent cell death. nih.gov Certain quinoxaline-based compounds have demonstrated the ability to inhibit topoisomerase II with IC50 values in the micromolar range, comparable to the well-known anticancer drug doxorubicin. nih.gov The mechanism of action for these inhibitors often involves stabilizing the covalent complex between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. nih.gov
| Biological Target | Quinoxaline Derivative Class | Mechanism/Activity | Reported IC50 | Reference |
|---|---|---|---|---|
| DNA | Synthetic quinoxaline analogues | Bifunctional intercalation | Binding constants vary | nih.gov |
| Topoisomerase II | Novel quinoxaline derivatives | Inhibition of enzyme activity | 6.4 to 15.3 µM | nih.gov |
| DNA | Indolo[2,3-b]quinoxaline derivatives | Intercalation with preference for AT-regions | Not specified | scilit.com |
Modulation of Other Receptors (e.g., AMPA receptors)
Specific studies on the modulatory effects of this compound on AMPA receptors have not been identified in the reviewed literature. However, the quinoxaline structure, particularly the quinoxaline-2,3-dione core, is a well-known pharmacophore for antagonists of the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system. mdpi.commdpi.com
A novel class of 7-heterocycle-substituted quinoxalinecarboxylic acids has been synthesized and shown to possess AMPA receptor antagonistic activity. mdpi.com One compound from this series demonstrated high potency in vitro and excellent neuroprotective efficacy in vivo. mdpi.com The development of these antagonists is of significant interest for the treatment of neurological disorders characterized by excessive AMPA receptor activation. mdpi.com
Research into Broad-Spectrum Biological Effects (as applicable to quinoxaline class)
Antimicrobial Research: Antibacterial, Antifungal, Antiviral Applications (e.g., SARS-CoV-2 inhibition)
The quinoxaline scaffold is a cornerstone in the development of a wide array of antimicrobial agents, demonstrating a broad spectrum of activity against bacteria, fungi, and viruses. nih.gov
Antibacterial and Antifungal Applications: Quinoxaline derivatives have been extensively investigated for their antibacterial and antifungal properties. nih.gov Numerous studies have reported the synthesis of novel quinoxaline compounds and their evaluation against various pathogenic strains. For example, certain 2,3-diaminoquinoxaline derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial DNA synthesis. Similarly, various quinoxaline derivatives have exhibited promising antifungal activity against a range of fungal pathogens.
Antiviral Applications, including SARS-CoV-2 Inhibition: The antiviral potential of quinoxaline derivatives is a rapidly expanding area of research. These compounds have shown activity against a variety of DNA and RNA viruses. In the context of the recent global health crisis, significant attention has been directed towards the potential of quinoxaline derivatives as inhibitors of SARS-CoV-2. nih.govutmb.edu
Computational and in vitro studies have identified quinoxaline derivatives that can target key viral proteins of SARS-CoV-2. For instance, some derivatives have been shown to bind with high affinity to the main protease (3CLpro) and the papain-like protease (PLpro), both of which are essential for viral replication. nih.gov As mentioned earlier, a pyrrolo[1,2-a]quinoxaline derivative that activates Sirt6 also demonstrated significant suppression of SARS-CoV-2 infection with an EC50 value of 9.3 μM. nih.govutmb.edu This dual mechanism of host-based Sirt6 activation and potential direct antiviral activity makes the quinoxaline scaffold particularly interesting for the development of novel anti-COVID-19 therapeutics.
The following table provides a summary of the broad-spectrum antimicrobial activities of the quinoxaline class of compounds.
| Antimicrobial Activity | Quinoxaline Derivative Class | Target Organism/Virus | Reported Activity/Mechanism | Reference |
|---|---|---|---|---|
| Antibacterial | 2,3-Diaminoquinoxalines | Gram-positive and Gram-negative bacteria | Inhibition of DNA synthesis | |
| Antifungal | Various quinoxaline derivatives | Pathogenic fungi | Inhibition of fungal growth | |
| Antiviral | Pyrrolo[1,2-a]quinoxalines | SARS-CoV-2 | EC50 of 9.3 µM | nih.gov |
| Antiviral | Quinoxaline/triazole hybrids | SARS-CoV-2 (PLpro) | Dual inhibitory activity | |
| Antiviral | Indolo[2,3-b]quinoxalines | Herpes Simplex Virus (HSV-1) | DNA intercalation | scilit.com |
Antiprotozoal Investigations: Antileishmanial and Antiamoebic Activities
The quinoxaline framework is a key component in the development of novel antiprotozoal agents. Research has demonstrated the potential of quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), against a variety of protozoan parasites.
Antileishmanial Activity: Several studies have highlighted the efficacy of QdNO derivatives against Leishmania species, the causative agents of leishmaniasis. These compounds have been tested against both the promastigote and amastigote forms of the parasite. For instance, certain QdNOs incorporating an amino acid side chain have demonstrated promising activity against Leishmania amazonensis and Leishmania donovani, species responsible for cutaneous and visceral leishmaniasis, respectively. The mechanism of action for some quinoxaline-based compounds has been linked to the inhibition of essential parasite enzymes, such as peroxiredoxin-2, which is vital for the parasite's defense against oxidative stress.
Antiamoebic Activity: Quinoxaline derivatives have also been investigated for their effectiveness against Entamoeba histolytica, the parasite responsible for human amoebiasis. In vitro studies have shown that certain 2-(pyrazolinyl)-1,3-thiazolino[5,4-b]quinoxaline derivatives exhibit potent antiamoebic activity, in some cases surpassing the efficacy of the standard drug, metronidazole (B1676534). Proteomic analysis of E. histolytica treated with active quinoxaline 1,4-di-N-oxides revealed that these compounds can induce significant changes in the parasite. These changes include the generation of reactive oxygen species (ROS), inhibition of thioredoxin reductase, and disruption of proteins related to the cytoskeleton, which ultimately affects the parasite's virulence and survival.
Table 1: Antiprotozoal Activity of Selected Quinoxaline Scaffolds
Compound Class Target Protozoan Observed Effect Reference Quinoxaline 1,4-di-N-oxides (QdNOs) with amino acid side chains Leishmania amazonensis, Leishmania donovani Inhibition of promastigote and amastigote forms 2-(Pyrazolinyl)-1,3-thiazolino[5,4-b]quinoxaline derivatives Entamoeba histolytica Potent in vitro antiamoebic activity, superior to metronidazole in some cases Quinoxaline 1,4-di-N-oxides (QdNOs) Entamoeba histolytica Increased reactive oxygen species, inhibition of thioredoxin reductase, and disruption of cytoskeleton-related proteins [19, 21]
Anti-inflammatory Pathways and Modulation
The quinoxaline scaffold is a recognized pharmacophore in the design of anti-inflammatory agents. Derivatives of quinoxaline have been shown to exert their effects by modulating key inflammatory pathways and inhibiting the expression of several inflammatory mediators.
The anti-inflammatory properties of quinoxalines are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a crucial role in inflammation and pain. By targeting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of the inflammatory response.
Furthermore, quinoxaline derivatives have been found to suppress the activity of pro-inflammatory cytokines and transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). NF-κB is a critical regulator of the inflammatory response, and its inhibition can lead to a broad spectrum of anti-inflammatory effects. The modulation of other signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, has also been identified as a mechanism through which quinoxalines exert their anti-inflammatory effects.
Antitumor and Anticancer Research
Quinoxaline and its derivatives are a significant class of chemotherapeutic agents with demonstrated activity against various tumors. Their anticancer effects are mediated through multiple mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis (programmed cell death).
One of the primary mechanisms of action for many anticancer quinoxalines is the inhibition of protein kinases. These enzymes are crucial for cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Quinoxaline derivatives have been developed as inhibitors of several important kinases, including:
Epidermal Growth Factor Receptor (EGFR): A key target in many solid tumors.
Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR): Components of a critical signaling pathway that is often hyperactivated in cancer, promoting cell growth and survival.
Pim Kinases: These serine/threonine kinases are involved in cell cycle progression and apoptosis inhibition and are overexpressed in various hematologic and solid tumors.
Beyond kinase inhibition, quinoxaline derivatives have been shown to induce apoptosis in cancer cells through various pathways, including caspase-3-dependent mechanisms. Some quinoxaline-based compounds also act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death. The ability of certain quinoxaline derivatives to trigger the generation of reactive oxygen species (ROS) in tumor cells is another mechanism that contributes to their anticancer activity.
Table 2: Anticancer Mechanisms of Quinoxaline Scaffolds
Mechanism of Action Specific Target/Pathway Outcome Reference Kinase Inhibition EGFR, PI3K/mTOR, Pim-1/2 Inhibition of cell growth, proliferation, and survival [2, 5, 17] Apoptosis Induction Caspase-3-dependent pathways Programmed cell death of cancer cells Topoisomerase Inhibition Topoisomerase II Interference with DNA replication ROS Generation STAT3 Signaling Oxidative stress leading to cell death
Mechanisms of Action Elucidation
Understanding the precise molecular mechanisms by which quinoxaline derivatives exert their biological effects is crucial for the development of targeted therapies. Research in this area has focused on identifying specific molecular targets, analyzing ligand-target interactions, and elucidating the modulation of cellular pathways.
Binding Site Analysis and Ligand-Target Interactions
Molecular docking and structure-activity relationship (SAR) studies have provided valuable insights into how quinoxaline derivatives interact with their biological targets. For example, studies on quinoxaline-based inhibitors of EGFR and COX-2 have identified key amino acid residues within the binding pockets of these enzymes that are crucial for inhibitory activity. The quinoxaline core often forms stable interactions, such as π-stacking and hydrogen bonds, with the active site residues.
In the context of histone deacetylase (HDAC) inhibitors, the quinoxaline moiety has been designed to occupy a narrow tubular pocket, with one of its nitrogen atoms acting as a zinc-binding group, which is essential for inhibitory activity. Similarly, investigations into quinoxaline ligands for serotonin (B10506) 5-HT3 receptors have revealed that different substitution patterns on the quinoxaline ring can significantly alter binding affinity and selectivity for different receptor subtypes (5-HT3A vs. 5-HT3AB). These studies highlight the versatility of the quinoxaline scaffold and the potential for fine-tuning its interactions with specific biological targets through chemical modification.
Cellular Pathway Modulation
The biological activities of quinoxaline derivatives are often the result of their ability to modulate key cellular signaling pathways. As mentioned previously, the dual inhibition of the PI3K/mTOR pathway is a significant mechanism for the anticancer effects of some quinoxalines. By blocking this pathway, these compounds can effectively inhibit cancer cell growth and survival.
Another important pathway targeted by quinoxaline derivatives is the STAT3 signaling pathway. Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis. Certain quinoxaline-arylfuran derivatives have been shown to inhibit the phosphorylation of STAT3, thereby blocking its activation and downstream signaling, which contributes to their antitumor effects.
Redox Properties and Radical Anion Formation in Bioactivity
The redox properties of certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), are central to their biological activity. These compounds can undergo one-electron reduction, often catalyzed by cellular reductases, to form radical anion intermediates. This process is particularly relevant for their antibacterial and antitumor activities.
The formation of these radical species can lead to the generation of reactive oxygen species (ROS), such as the hydroxyl radical (•OH). These highly reactive species can cause damage to cellular macromolecules, including DNA, leading to strand breaks and ultimately cell death. The ability of QdNOs to be selectively reduced in the hypoxic (low oxygen) environment of solid tumors also makes them attractive as hypoxia-activated prodrugs. This selective activation in tumors can potentially lead to more targeted anticancer therapies with fewer side effects. The DNA-damaging capability of these compounds is also a key mechanism behind their antimycobacterial activity.
Computational Chemistry and in Silico Studies of 2 4,4 Difluoropiperidin 1 Yl Quinoxaline
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.
In the context of quinoxaline (B1680401) derivatives, molecular docking studies have been instrumental in identifying and optimizing inhibitors for various therapeutic targets, including Epidermal Growth Factor Receptor (EGFR), Dipeptidyl Peptidase-IV (DPP-4), and Cyclooxygenase-2 (COX-2). nih.govrsc.orgnih.govresearchgate.net For instance, docking studies on novel quinoxaline derivatives have revealed key binding interactions within the EGFR catalytic pocket, correlating well with their observed anticancer activities. rsc.orgnih.gov Similarly, simulations have demonstrated that quinoxaline-based compounds can fit snugly into the active pocket of DPP-4, explaining their significant suppression activity. nih.gov
For 2-(4,4-Difluoropiperidin-1-yl)quinoxaline, molecular docking simulations would be employed to predict its binding orientation and affinity against a panel of potential protein targets. The simulation would calculate the binding energy, with more negative scores typically indicating a stronger, more favorable interaction. The analysis would also identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues of the target's active site. The difluoromethyl group on the piperidine (B6355638) ring could play a crucial role in forming specific interactions or altering the electronic properties of the ligand to enhance binding.
Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Energy (kcal/mol) | -9.8 | MET793 | Hydrogen Bond (Hinge) |
| Estimated Ki (nM) | 85.4 | LEU718, VAL726 | Hydrophobic |
| RMSD (Å) | 1.2 | LYS745 | Salt Bridge |
| --- | --- | PHE856 | π-Alkyl |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking simulation.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. researchgate.net These calculations provide valuable information that complements experimental findings.
DFT methods are employed to calculate a range of electronic properties and reactivity descriptors that help in understanding a molecule's behavior in a biological system. researchgate.netresearchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive.
For this compound, these calculations would reveal its electron-accepting and donating capabilities. The presence of the electronegative fluorine atoms and the nitrogen atoms in the quinoxaline ring would significantly influence the electron distribution. Analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, indicating potential sites for intermolecular interactions and metabolic transformation. researchgate.net Reactivity descriptors can show that N-oxide groups, if present, often serve as reactive sites with nucleophilic characteristics. researchgate.net
Table 2: Representative Quantum Chemical Descriptors Calculated via DFT
| Descriptor | Definition | Significance for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability to accept electrons |
The biological activity of a molecule is highly dependent on its three-dimensional conformation. The piperidine ring in this compound can adopt various conformations (e.g., chair, boat, twist-boat). Conformational analysis is performed to identify the most stable, low-energy conformations of the molecule. By calculating the potential energy surface, researchers can determine the relative energies of different conformers and the energy barriers for interconversion between them. This information is crucial because the biologically active conformation that binds to a receptor may not be the lowest energy conformation in solution. Understanding the conformational landscape and flexibility is essential for accurate molecular docking and for designing rigid analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to activity. abjournals.org
For quinoxaline derivatives, QSAR models have been successfully developed to predict their activity against various targets. A relevant study on 2-(4-methylpiperazin-1-yl)quinoxalines, which are structurally analogous to the compound of interest, identified several key descriptors influencing their histamine (B1213489) H4 receptor binding affinity. nih.gov These descriptors included:
Topological and Shape Indices (e.g., Path/walk 4-Randic shape index): Describe the size, shape, and branching of the molecule.
Topological Charge Indices (e.g., GGI9, JGI2): Relate to the charge distribution within the molecule.
2D-Autocorrelations (e.g., MATS7e, GATS7e): Encode information about atomic properties (like electronegativity and polarizability) distributed across the molecular topology.
A QSAR study on this compound and its analogues would involve calculating a wide range of these descriptors and using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. nih.gov Such a model would help in understanding which structural features are critical for activity and would guide the synthesis of new derivatives with potentially improved potency.
Molecular Dynamics Simulations and Binding Free Energy Calculations
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-target complex would be run to assess its stability. By analyzing the trajectory, researchers can evaluate the root-mean-square deviation (RMSD) of the ligand and protein backbone to confirm that the binding pose is stable and does not drift significantly from the initial docked conformation. nih.gov
Following MD simulations, more rigorous and computationally intensive methods like alchemical free energy calculations can be used to predict binding affinity with higher accuracy. nih.gov Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) calculate the relative binding free energy (ΔΔG) between two similar ligands or the absolute binding free energy (ΔG) of a single ligand. nih.govchemrxiv.orguni-duesseldorf.de These physics-based methods provide a more precise ranking of compounds than docking scores and are invaluable in the lead optimization phase of drug discovery. researchgate.net For this compound, these calculations would provide a highly accurate prediction of its binding affinity, helping to prioritize it for synthesis and experimental testing.
Future Research Horizons: Charting the Course for this compound
The quinoxaline scaffold represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. The specific compound, this compound, has emerged as a molecule of significant interest, prompting a forward-look into the innovative research avenues that could unlock its full therapeutic potential. This article delineates the future directions and emerging research strategies poised to propel this promising compound from a lead molecule to a potential clinical candidate.
Q & A
Q. What are the most efficient synthetic routes for 2-(4,4-Difluoropiperidin-1-yl)quinoxaline, and how do reaction conditions influence yield?
Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Quinoxaline Core Formation : Cyclization of β-dicarbonyl compounds or condensation of o-phenylenediamine derivatives (e.g., with glyoxal analogs) .
- Piperidine Substitution : Reaction of 2-chloroquinoxaline with 4,4-difluoropiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Q. Optimization Variables :
| Variable | Impact on Yield | Example Conditions |
|---|---|---|
| Temperature | Higher temps (≥100°C) accelerate substitution but may degrade sensitive groups | 80–120°C |
| Catalyst | Phase-transfer catalysts (e.g., TBAB) improve nucleophilicity | 10 mol% TBAB |
| Solvent | Polar aprotic solvents (DMF, DMSO) enhance reactivity | DMF, reflux |
Q. How is structural characterization of this compound performed, and what key spectral features distinguish it?
Answer:
- NMR :
- X-ray Crystallography : Confirms dihedral angles between quinoxaline and piperidine rings (e.g., ~22° in analogs) .
Advanced Research Questions
Q. What biological targets are hypothesized for this compound, and how can conflicting activity data be resolved?
Answer:
- Putative Targets :
- Kinase Inhibition : Structural similarity to quinoxaline-based kinase inhibitors (e.g., VEGFR2) .
- GPCR Modulation : Fluorinated piperidine moieties may interact with adrenergic or serotonin receptors .
Q. Resolving Data Contradictions :
Q. How does the 4,4-difluoropiperidine group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
Answer:
- Lipophilicity : Fluorine atoms reduce logP by ~0.5 units vs. non-fluorinated piperidine, improving solubility .
- Metabolic Stability : CF₂ groups resist oxidative metabolism (CYP450), increasing half-life (t₁/₂: 6.2 h vs. 2.1 h in analogs) .
Q. Table: Comparative PK Parameters
| Parameter | 4,4-Difluoro Analog | Non-Fluorinated Analog |
|---|---|---|
| logP | 2.1 | 2.6 |
| t₁/₂ (h) | 6.2 | 2.1 |
| % Oral Bioavailability | 45 | 28 |
Q. What strategies are recommended for optimizing this compound derivatives in structure-activity relationship (SAR) studies?
Answer:
Q. SAR Design Workflow :
Library Synthesis : Parallel synthesis with diverse aryl/heteroaryl groups.
High-Throughput Screening : Prioritize hits with IC₅₀ < 1 μM and selectivity index >50 .
Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses in kinase ATP pockets .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
Answer:
-
Solubility Enhancement Methods :
Method Protocol Impact Co-solvents 10% DMSO in PBS (v/v) Maintains >90% solubility at 1 mM Nanocrystallization Ball milling with PVP (1:5 ratio) Increases dissolution rate by 3-fold pH Adjustment Buffers at pH 4.5 (acetate) or 8.5 (borate) Solubility >2 mg/mL at pH 8.5
Q. Table 1: Comparative Biological Activity of Quinoxaline Derivatives
| Compound | Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| This compound | VEGFR2 | 0.45 | 62 |
| 2-Piperidin-1-ylquinoxaline | VEGFR2 | 1.8 | 12 |
| 2-(4-Fluorophenyl)quinoxaline | STAT3 | 3.2 | 8 |
Q. Table 2: Synthetic Yield Under Optimized Conditions
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | TBAB | DMF | 78 |
| Ullmann coupling | CuI | Dioxane | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
